3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine

Description

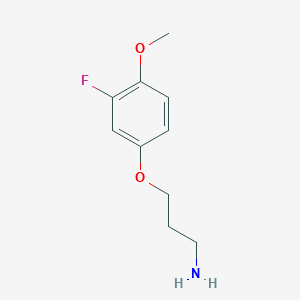

3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine (CAS: 1514564-02-3) is a secondary amine featuring a fluorinated and methoxylated phenoxy group attached to a propylamine backbone. This compound is structurally characterized by a 3-fluoro-4-methoxyphenyl ether linked to a three-carbon chain terminating in a primary amine group. Its molecular formula is C₁₀H₁₃FNO₂, with a molecular weight of 198.21 g/mol .

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-13-10-4-3-8(7-9(10)11)14-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSMIJYAZDGXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-methoxyphenol and 3-chloropropan-1-amine.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Procedure: The 3-fluoro-4-methoxyphenol is reacted with 3-chloropropan-1-amine under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the phenoxy ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine with key analogs, highlighting substituent variations and their implications:

Key Observations:

- Electron-Withdrawing vs. In contrast, the chloro substituent in 3-(4-chlorophenoxy)propan-1-amine increases lipophilicity but may reduce metabolic stability .

- Aromatic Heterocycles : OCM-31 incorporates a pyrazine ring, which likely enhances its potency as a GSK-3β inhibitor by enabling π-π stacking and hydrogen bonding .

- Bulkier Substituents : Fluoxetine’s trifluoromethyl group and N-methylation significantly increase its blood-brain barrier penetration, a critical factor for CNS-targeting drugs .

Biological Activity

3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications, particularly in cancer treatment.

Chemical Structure and Synthesis

The compound is characterized by a phenoxy group with a fluorine and methoxy substitution, which may enhance its pharmacological profile. The synthesis typically involves nucleophilic substitution reactions, where the amine group plays a crucial role in forming the desired compound.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Many derivatives of phenoxypropanamines have shown significant cytotoxic effects against various cancer cell lines.

- Kinase Inhibition : Some studies have demonstrated that modifications in the structure can lead to varying degrees of kinase inhibition, particularly against sphingosine kinase (SphK1), which is implicated in cancer cell proliferation and survival.

Anticancer Effects

- Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer cell lines (e.g., MCF-7). The compound's mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G2/M phase .

-

Mechanisms of Action :

- Cell Cycle Arrest : Treatment with this compound has been associated with increased G2/M phase arrest in A375 melanoma cells, indicating its potential to halt tumor growth by interfering with the cell cycle .

- Apoptosis Induction : Flow cytometry analysis revealed that the compound significantly increases the apoptotic population in treated cells, suggesting a robust pro-apoptotic effect .

Signaling Pathways

The biological activity of this compound may also involve modulation of key signaling pathways:

- PI3K/NF-κB Pathway : Studies indicate that this compound can suppress the NF-κB signaling pathway, which is crucial for tumor cell survival and metastasis. By inhibiting NF-κB and matrix metalloproteinase (MMP)-9 expression, it may reduce cancer cell migration and invasion .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.